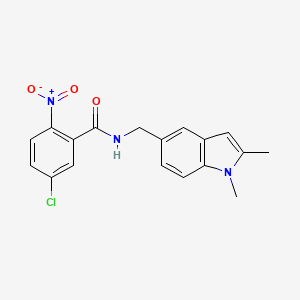

5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-11-7-13-8-12(3-5-16(13)21(11)2)10-20-18(23)15-9-14(19)4-6-17(15)22(24)25/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQANOKCHUNNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound comprises two primary components:

- 5-Chloro-2-nitrobenzoyl group : A substituted benzamide with electron-withdrawing nitro and chloro groups, influencing reactivity and stability during synthesis.

- (1,2-Dimethyl-1H-indol-5-yl)methylamine : A functionalized indole derivative requiring regioselective methylation and amination.

Key challenges include:

Synthesis of (1,2-Dimethyl-1H-Indol-5-yl)Methylamine

The indole-derived amine is synthesized via a two-step process starting from 2,3-dimethylindole (CAS 91-55-4):

Formylation at the 5-Position

2,3-Dimethylindole undergoes Vilsmeier-Haack formylation to introduce a formyl group at the 5-position. The reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloromethane at 0–5°C, yielding 5-formyl-2,3-dimethyl-1H-indole.

$$

\text{2,3-Dimethylindole} \xrightarrow[\text{POCl₃, DMF}]{\text{CH₂Cl₂, 0–5°C}} \text{5-Formyl-2,3-dimethyl-1H-indole}

$$

Reductive Amination to Methylamine

The formyl intermediate is reduced to the primary amine using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. This one-pot reductive amination avoids isolation of the imine intermediate:

$$

\text{5-Formyl-2,3-dimethyl-1H-indole} \xrightarrow[\text{NH₄OAc, NaBH₃CN}]{\text{MeOH, 60°C}} \text{(1,2-Dimethyl-1H-indol-5-yl)methylamine}

$$

Synthesis of 5-Chloro-2-Nitrobenzoyl Chloride

The benzoyl chloride intermediate is prepared from 5-chloro-2-nitrobenzoic acid (CAS 2516-95-2), a crystalline solid with limited solubility in cold water:

Activation of Carboxylic Acid

5-Chloro-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. The reaction is monitored by TLC until complete conversion to the acid chloride:

$$

\text{5-Chloro-2-nitrobenzoic acid} \xrightarrow[\text{SOCl₂}]{\text{CH₂Cl₂, reflux}} \text{5-Chloro-2-nitrobenzoyl chloride}

$$

Amide Bond Formation

Coupling the benzoyl chloride with (1,2-dimethyl-1H-indol-5-yl)methylamine is achieved via two primary methods:

Schotten-Baumann Reaction

The amine is dissolved in a biphasic system of dichloromethane and aqueous sodium hydroxide (10%). The benzoyl chloride is added dropwise at 0°C, followed by vigorous stirring for 2 hours:

$$

\text{5-Chloro-2-nitrobenzoyl chloride} + \text{(1,2-Dimethyl-1H-indol-5-yl)methylamine} \xrightarrow[\text{NaOH (aq)}]{\text{CH₂Cl₂, 0°C}} \text{Target Compound}

$$

Coupling Reagent-Mediated Synthesis

Modern approaches use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours:

$$

\text{5-Chloro-2-nitrobenzoic acid} + \text{(1,2-Dimethyl-1H-indol-5-yl)methylamine} \xrightarrow[\text{EDC, HOBt}]{\text{DMF, rt}} \text{Target Compound}

$$

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | NaOH, CH₂Cl₂ | Biphasic | 0°C | 65–70 |

| EDC/HOBt | EDC, HOBt | DMF | rt | 80–85 |

Optimization and Purification

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

Amino derivative: Formed by the reduction of the nitro group.

Substituted derivatives: Various functional groups can be introduced at the chloro position through nucleophilic substitution.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain analogs demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide | Staphylococcus aureus | 16 µg/mL |

| 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide | Escherichia coli | 32 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study involving human breast cancer cell lines (MCF-7) demonstrated that it induces cytotoxic effects. The results indicated a dose-dependent decrease in cell viability:

| Treatment Concentration | IC50 Value (µM) | Cell Line |

|---|---|---|

| 10 µM | 25 | MCF-7 |

| 20 µM | 15 | MCF-7 |

This suggests that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of the compound. Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound significantly reduced pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 200 | 100 | 50 |

| IL-6 | 150 | 75 | 50 |

These findings support the hypothesis that this compound may have therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the efficacy of various chloro-substituted benzamides against clinically relevant pathogens. The study concluded that compounds with similar structures to 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide showed promising antimicrobial activity comparable to established antibiotics such as penicillin and ciprofloxacin .

Case Study 2: Anticancer Activity

A focused study on the indole derivatives highlighted their potential as anticancer agents. The research utilized various concentrations of the compound on MCF-7 cells and noted significant reductions in cell proliferation, suggesting mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Indole vs. Heterocyclic Replacements : The target compound’s 1,2-dimethylindole group distinguishes it from analogues with benzimidazole (), thiazole (), or triazole () moieties. Indole derivatives often exhibit enhanced binding to biological targets (e.g., serotonin receptors), whereas benzimidazoles are prevalent in antiparasitic drugs .

- Nitro Group Positioning: The 2-nitrobenzamide scaffold is shared with compounds in and .

- Chlorine Substitution : The 5-chloro substituent is common in pesticidal () and antimicrobial agents (). Its presence in the target compound suggests possible bioactivity, though the indole methyl group may modulate specificity .

Key Observations :

Key Observations :

- The nitro group in ’s derivatives correlates with antimicrobial efficacy, suggesting the target compound may share similar properties if tested.

- Chlorinated benzamides in (e.g., acifluorfen) highlight pesticidal applications, though the target’s indole group may redirect bioactivity toward pharmacological targets .

Biological Activity

5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, including data from case studies and research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is , with a molecular weight of approximately 295.71 g/mol. The compound features a chlorinated aromatic ring and a nitro group, which are often associated with enhanced biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide. For instance, compounds with nitro substitutions have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that nitro-substituted derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827, indicating promising antitumor activity .

Table 1: Cytotoxic Activity of Nitro-Substituted Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 |

| Compound 6 | HCC827 | 5.13 ± 0.97 |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 |

These findings suggest that similar structural motifs in 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide could confer similar antitumor properties.

The mechanism by which compounds like 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide exert their effects may involve the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The presence of the nitro group is often implicated in enhancing reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, where similar compounds demonstrated significant antitumor activity across multiple cancer cell lines . The study emphasized the importance of structural modifications in enhancing biological efficacy.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of such compounds. Preliminary toxicity assessments indicate that while some derivatives exhibit potent antitumor activity, they also show cytotoxic effects on normal cells (e.g., MRC-5 lung fibroblasts), which necessitates further optimization to minimize adverse effects .

Table 2: Toxicity Profile of Selected Compounds

| Compound | Effect on MRC-5 Cells | Observations |

|---|---|---|

| Compound 5 | Moderate Cytotoxicity | IC50 = 3.11 ± 0.26 μM |

| Compound 8 | Similar Activity | Non-selective |

Q & A

Q. Advanced: How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve yield and purity in multi-step syntheses of nitrobenzamide derivatives?

Answer:

- Synthesis: The compound is typically synthesized via amide coupling between 5-chloro-2-nitrobenzoic acid derivatives and the indole-containing amine. A common approach involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with the amine in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Purification: Column chromatography (silica gel, chloroform/isopropanol mixtures) and recrystallization (methanol or ethanol) are standard for isolating the final product. TLC with UV detection (Rf ~0.4 in chloroform) ensures purity .

- Advanced Optimization: Computational tools (e.g., density functional theory) can predict reaction pathways, while Design of Experiments (DoE) methodologies systematically vary parameters (e.g., solvent polarity, catalyst loading) to maximize yield. For example, using anhydrous THF with molecular sieves minimizes hydrolysis side reactions .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Answer:

- Characterization:

- NMR (¹H/¹³C): Assign aromatic protons (δ 7.0–8.5 ppm for nitrobenzamide) and indole methyl groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (ESI/MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z ~385) .

- HPLC: Use C18 columns with UV detection (λ = 280 nm) to assess purity (>95%) .

- Advanced Resolution: Overlapping NMR signals can be deconvoluted using 2D techniques (COSY, HSQC) or variable-temperature NMR. For isomeric impurities, chiral HPLC with polysaccharide columns may differentiate enantiomers .

Basic: What preliminary assays are used to evaluate the biological activity of this compound?

Q. Advanced: How can target-specific mechanisms (e.g., enzyme inhibition) be elucidated using computational and experimental approaches?

Answer:

- Basic Screening:

- In vitro assays: Enzyme inhibition (e.g., kinase or protease activity via fluorogenic substrates) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Advanced Mechanisms:

- Molecular Docking: Use AutoDock Vina to predict binding poses with targets like Factor Xa or cyclooxygenase .

- Site-Directed Mutagenesis: Validate hypothesized binding residues (e.g., replacing key amino acids in enzyme active sites) .

Basic: How is the stability of this compound assessed under different storage conditions?

Q. Advanced: What formulation strategies enhance stability in high-humidity or elevated-temperature environments?

Answer:

- Basic Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the amide bond) .

- Advanced Formulation: Crystallization into stable polymorphs (confirmed via X-ray diffraction) or encapsulation in liposomes improves thermal stability. Co-crystallization with succinic acid (as in ) reduces hygroscopicity .

Basic: What computational tools predict the reactivity and electronic properties of this compound?

Q. Advanced: How can QSAR models guide structural modifications to enhance bioactivity?

Answer:

- Basic Tools: Gaussian or GAMESS for calculating HOMO/LUMO energies (predicting redox behavior) .

- QSAR Models: Use descriptors like LogP, molar refractivity, and nitro group charge density to correlate with experimental IC₅₀ values. Partial least squares (PLS) regression identifies critical substituents for activity .

Basic: How are kinetic studies designed to probe the compound’s reactivity in solution?

Q. Advanced: What mechanistic insights can be gained from isotopic labeling (e.g., ¹⁸O) in hydrolysis studies?

Answer:

- Basic Kinetics: Monitor nitro group reduction (e.g., with NaBH₄) via UV-Vis spectroscopy (λ = 400 nm decay) .

- Advanced Isotopic Studies: ¹⁸O labeling in the amide carbonyl (via H₂¹⁸O hydrolysis) tracks cleavage pathways (e.g., acid-catalyzed vs. base-catalyzed mechanisms) using mass spectrometry .

Basic: How should researchers address contradictions in biological activity data across studies?

Q. Advanced: What statistical methods validate reproducibility in dose-response experiments?

Answer:

- Basic Resolution: Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound purity via orthogonal methods (NMR + HPLC) .

- Advanced Statistics: Use Grubbs’ test to identify outliers and Bayesian hierarchical models to account for inter-lab variability in IC₅₀ determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.